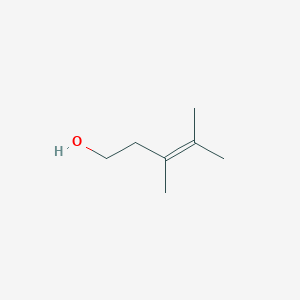

3,4-Dimethylpent-3-en-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,4-Dimethylpent-3-en-1-ol is an organic compound with the molecular formula C7H14O It is a colorless to slightly yellow oily liquid with a distinct smell

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3,4-Dimethylpent-3-en-1-ol can be synthesized through various methods. One common synthetic route involves the reaction of 3-penten-1-ol with specific reagents under controlled conditions . Another method includes the condensation reaction of ethynyl hydroxyacetone with methanol .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactions using readily available starting materials. The reaction conditions are optimized to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

3,4-Dimethylpent-3-en-1-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: It can be reduced to form saturated alcohols.

Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Oxidation: Aldehydes or ketones.

Reduction: Saturated alcohols.

Substitution: Various substituted derivatives depending on the reagent used.

Aplicaciones Científicas De Investigación

3,4-Dimethylpent-3-en-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: It can be used in studies involving metabolic pathways and enzyme interactions.

Medicine: This compound is explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of 3,4-Dimethylpent-3-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group plays a crucial role in these interactions, facilitating hydrogen bonding and other molecular interactions. The pathways involved depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

- 3,4-Dimethylpent-2-en-1-ol

- 3,4-Dimethyl-1-pentyn-3-ol

- 3,4-Dimethylpentan-2-ol

Uniqueness

3,4-Dimethylpent-3-en-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its double bond and hydroxyl group combination make it versatile for various chemical reactions and applications .

Actividad Biológica

3,4-Dimethylpent-3-en-1-ol is an organic compound with the molecular formula C7H14O. Its structure features a hydroxyl group and a double bond, which contribute to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Chemical Structure:

- Molecular Formula: C7H14O

- IUPAC Name: this compound

Physical Properties:

- Appearance: Colorless liquid

- Boiling Point: Approximately 130 °C

- Density: 0.83 g/cm³

The biological activity of this compound can be attributed to its ability to interact with various biological molecules. The presence of the hydroxyl group allows for hydrogen bonding, which can influence enzyme activity and receptor interactions. The double bond in its structure enables it to participate in addition reactions, potentially modifying its biological interactions.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. In a study evaluating various alcohols' effects on bacterial growth, it was found that this compound effectively inhibited the growth of several pathogenic bacteria, including Escherichia coli and Staphylococcus aureus . The mechanism behind this activity may involve disruption of bacterial cell membranes or interference with metabolic processes.

Antioxidant Properties

The compound has also been studied for its antioxidant potential. In vitro assays demonstrated that this compound scavenges free radicals effectively, thereby reducing oxidative stress in cellular models. This property suggests potential applications in preventing oxidative damage associated with various diseases .

Anti-inflammatory Effects

There is emerging evidence that this compound may possess anti-inflammatory properties. In animal models of inflammation, administration of this compound resulted in a significant reduction in pro-inflammatory cytokine levels. This effect could be beneficial for conditions characterized by chronic inflammation .

Study on Antimicrobial Activity

A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of several alcohols against foodborne pathogens. The results indicated that this compound showed a minimum inhibitory concentration (MIC) of 0.5% against E. coli, suggesting it could be a viable candidate for food preservation applications .

Antioxidant Activity Assessment

In a laboratory setting, researchers assessed the antioxidant capacity of this compound using the DPPH radical scavenging assay. The compound demonstrated a significant reduction in DPPH radical concentration at concentrations as low as 100 µg/mL, indicating strong antioxidant activity .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Antimicrobial Activity | Antioxidant Activity |

|---|---|---|---|

| This compound | Unsaturated alcohol | Yes | Yes |

| 2-Methylbutan-2-ol | Saturated alcohol | Moderate | Moderate |

| 2-Hexanol | Saturated alcohol | Yes | Low |

Propiedades

IUPAC Name |

3,4-dimethylpent-3-en-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-6(2)7(3)4-5-8/h8H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJGGAZPKDCTKQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C)CCO)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.